![molecular formula C10H14N2O B1422998 2-(Phenylamino)butanamide CAS No. 1218556-32-1](/img/structure/B1422998.png)
2-(Phenylamino)butanamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Tyrosinase Inhibition : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, a class of compounds related to 2-(Phenylamino)butanamide, have been synthesized and shown to inhibit Mushroom tyrosinase. These compounds, particularly compound 5b, significantly reduced pigments in zebrafish and exhibited minimal toxicity, making them potential candidates for depigmentation drugs (Raza et al., 2019).
Antifungal Activities : Various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been evaluated for fungicidal activities against a range of fungi. Specific butanamides showed good to excellent activities, indicating their potential as antifungal agents (Lee et al., 1999).
Anti-inflammatory and Antinociceptive Activity : N-alkyl(aryl)-4-R-4-oxo-2-(2-phenylaminobenzoylhydrazono)butanamides have shown significant anti-inflammatory and antinociceptive activities. These findings point towards their potential for further pharmacological screening (Kizimova et al., 2019).
Cannabinoid Receptor Agonists : A study identified 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain, showcasing its therapeutic potential (Chu et al., 2009).
Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides, which are structurally related to 2-(Phenylamino)butanamide, have shown promising anticonvulsant properties in preclinical models, indicating their potential as antiepileptic drugs (Kamiński et al., 2016).
Enzymatic Synthesis of Pharmaceuticals : Gordonia hydrophobica nitrile hydratase has been used for the enantioselective synthesis of 2-(pyrrolidine-1-yl)butanamide, a precursor to the anticonvulsant levetiracetam, demonstrating the potential of enzymatic methods in pharmaceutical synthesis (Grill et al., 2021).
Future Directions
While specific future directions for 2-(Phenylamino)butanamide are not mentioned in the search results, research on similar compounds, such as imatinib for the treatment of chronic myeloid leukemia , and new 2-aminopyrimidine derivatives for their antitrypanosomal and antiplasmodial activities , suggest potential avenues for future research and development.
properties
IUPAC Name |
2-anilinobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-9(10(11)13)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJXHIWLITAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylamino)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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